

Application Note: Chromium-51 Release Assay for Measuring Cell-Mediated Cytotoxicity

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Compound of Interest

Compound Name: Chromium-52

Cat. No.: B577009

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Introduction

The chromium-51 release assay is a highly sensitive and widely used method for quantifying cell-mediated cytotoxicity. This technique involves labeling target cells with radioactive sodium chromate ($\text{Na}_2^{51}\text{CrO}_4$). When the target cells' membranes are damaged by cytotoxic effector cells (like Natural Killer cells or Cytotoxic T Lymphocytes), the entrapped ^{51}Cr is released into the supernatant. The amount of ^{51}Cr released is directly proportional to the extent of cell lysis, providing a quantitative measure of cytotoxic activity.

Principle of the Assay

Target cells are incubated with ^{51}Cr , which passively diffuses across the cell membrane. Inside the cell, the chromate (CrO_4^{2-}) is reduced to the chromic ion (Cr^{3+}) and binds to intracellular proteins, effectively trapping it within the cell. When cytotoxic effector cells recognize and lyse the labeled target cells, these intracellular proteins with the bound ^{51}Cr are released into the culture medium. By measuring the radioactivity of the supernatant, the percentage of specific cell lysis can be calculated.

Applications

- Immunology: Assessing the cytotoxic activity of NK cells and CTLs.
- Cancer Research: Evaluating the efficacy of immunotherapies and chemotherapeutic agents that induce cell-mediated cytotoxicity.

- Drug Development: Screening compounds that modulate immune cell function.

Experimental Protocol

Materials

- Target cells
- Effector cells
- Complete RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)
- Fetal Bovine Serum (FBS)
- Sodium Chromate (^{51}Cr) solution
- 96-well V-bottom plates
- Centrifuge
- Gamma counter
- Triton X-100 (10% solution) for maximum release control
- PBS (Phosphate Buffered Saline)

Procedure

- Target Cell Labeling:
 - Resuspend target cells at a concentration of 1×10^7 cells/mL in complete medium.
 - Add 100 μCi of ^{51}Cr per 1×10^7 cells.
 - Incubate for 1-2 hours at 37°C in a humidified CO_2 incubator, gently mixing every 30 minutes.
 - Wash the labeled cells three times with 10 mL of complete medium to remove unincorporated ^{51}Cr . Centrifuge at $250 \times g$ for 5 minutes for each wash.

- Resuspend the final cell pellet in complete medium at a concentration of 1×10^5 cells/mL.
- Cytotoxicity Assay:
 - Plate 100 μL of the labeled target cell suspension (1×10^4 cells) into each well of a 96-well V-bottom plate.
 - Add 100 μL of effector cell suspension at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1, 12.5:1).
 - For the spontaneous release control, add 100 μL of medium instead of effector cells.
 - For the maximum release control, add 100 μL of 10% Triton X-100 solution instead of effector cells.
 - Incubate the plate for 4-6 hours at 37°C in a humidified CO₂ incubator.
- Harvesting and Counting:
 - Centrifuge the plate at 500 x g for 10 minutes.
 - Carefully transfer 100 μL of the supernatant from each well to a corresponding tube for gamma counting.
 - Measure the radioactivity (counts per minute, CPM) of each sample using a gamma counter.

Data Analysis

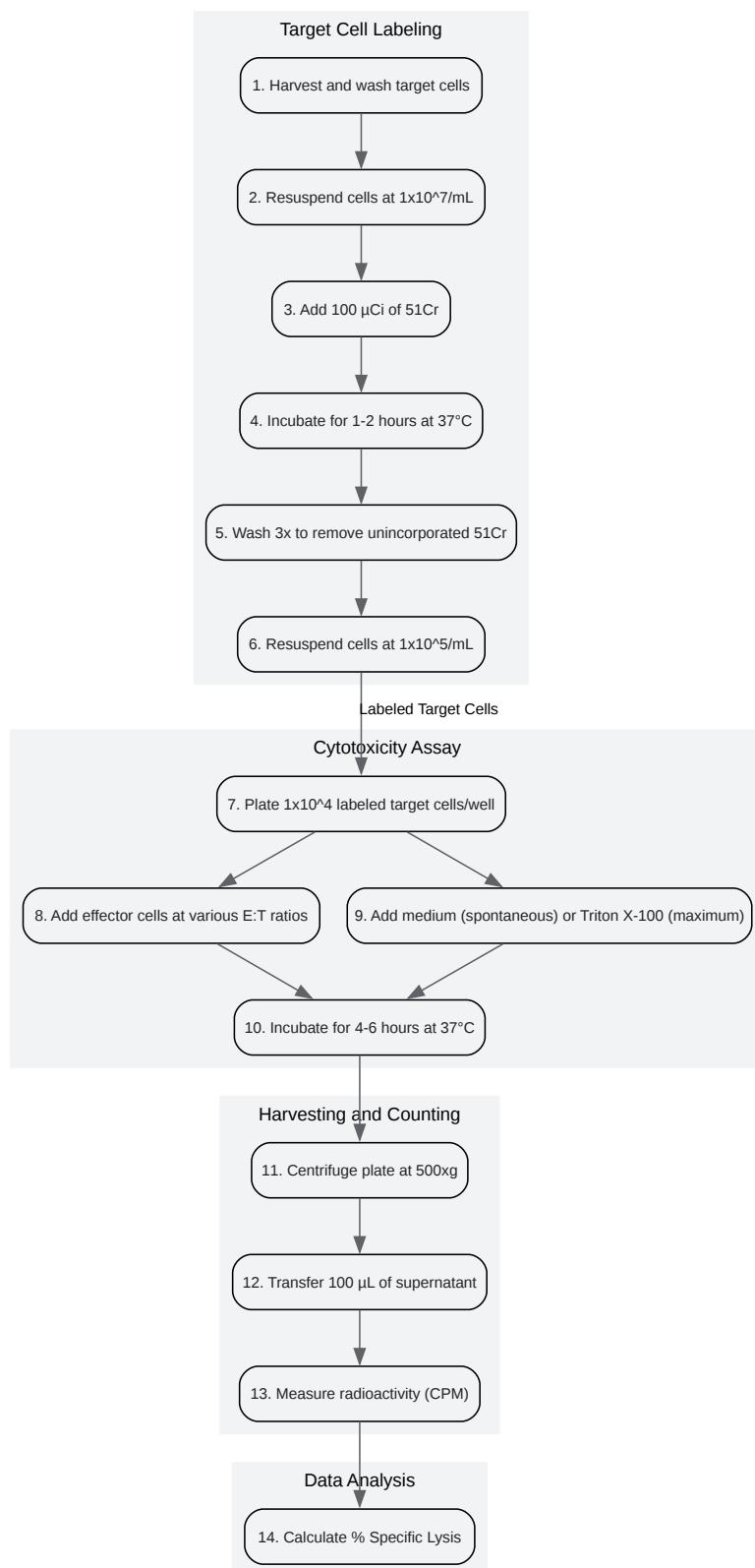
The percentage of specific lysis is calculated using the following formula:

$$\% \text{ Specific Lysis} = [(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100$$

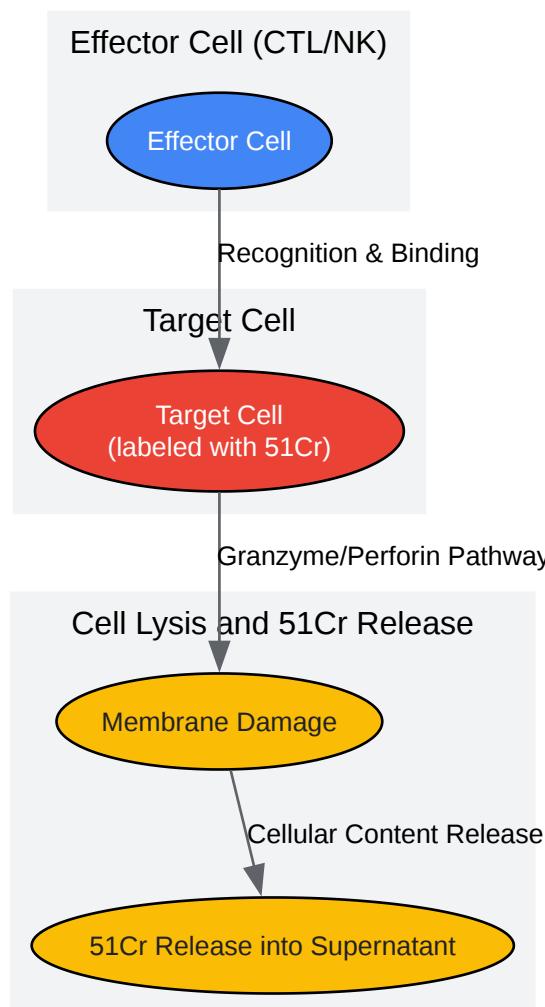
Quantitative Data Summary

Parameter	Value	Notes
Target Cell Concentration for Labeling	1×10^7 cells/mL	Optimal for efficient labeling.
^{51}Cr Concentration	100 μCi per 1×10^7 cells	Ensure sufficient radioactivity for detection.
Incubation Time for Labeling	1-2 hours	Allows for adequate uptake of ^{51}Cr .
Target Cell Plating Density	1×10^4 cells/well	A standard density for 96-well plates.
Incubation Time for Cytotoxicity Assay	4-6 hours	Typical duration for observing significant lysis.
Spontaneous Release	<10% of Maximum Release	A low spontaneous release is indicative of healthy target cells.
Maximum Release	>80% of Total Counts	Ensures complete lysis for an accurate control.

Diagrams

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Caption: Experimental workflow for the Chromium-51 release assay.



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